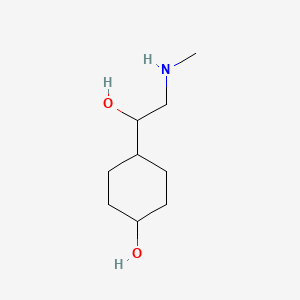
Cyclohexanemethanol, 4-hydroxy-alpha-(methylaminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol It is known for its unique structure, which includes a cyclohexane ring substituted with a hydroxyl group, a methylaminomethyl group, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Aminomethylation: The methylaminomethyl group is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and the cyclohexanone derivative.
Methanol Group Addition:
Industrial Production Methods
In an industrial setting, the production of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexanol derivatives
Substitution: Formation of various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aminomethyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanemethanol: Similar structure but lacks the hydroxyl and aminomethyl groups.
4-Hydroxycyclohexanemethanol: Similar structure but lacks the aminomethyl group.
4-Methylaminomethylcyclohexanemethanol: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-alpha-(methylaminomethyl)cyclohexanemethanol is unique due to the presence of all three functional groups (hydroxyl, aminomethyl, and methanol) on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63918-84-3 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-(methylamino)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h7-12H,2-6H2,1H3 |
Clave InChI |
CJDSBANVLCMXGR-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1CCC(CC1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















